N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide
Description
N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide is a synthetic quinoxaline derivative characterized by a fully saturated bicyclic core (octahydroquinoxaline) and a hydroxamic acid group (-CONHOH). It is marketed as a Neuronal Differentiation Inducer IV, suggesting roles in modulating neurogenesis or synaptic plasticity .
Properties
Molecular Formula |
C18H25N3O3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide |
InChI |
InChI=1S/C18H25N3O3/c22-17(21-24)13-9-10-14-16(11-13)19-15(18(23)20-14)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,13-16,19,24H,4,7-11H2,(H,20,23)(H,21,22) |
InChI Key |
CSPOZLMUZAZKQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C(=O)NO)NC(C(=O)N2)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Quinoxaline Core: The quinoxaline core is synthesized through the condensation of an o-phenylenediamine with a diketone under acidic conditions.
Introduction of the Phenylpropyl Group: The phenylpropyl group is introduced via a Friedel-Crafts alkylation reaction using phenylpropyl chloride and a Lewis acid catalyst.
Hydroxylation and Carboxamidation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
Table 1: Structural Features of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Quinoxaline | Basic quinoxaline structure | Found in various bioactive compounds |
| 2-Hydroxyquinoxaline | Hydroxyl substitution | Exhibits distinct biological activities |
| 5-Methylquinoxaline | Methyl group at position 5 | Known for antimicrobial properties |
| 1H-Pyrazolo[4,3-b]quinoxaline | Pyrazole fused with quinoxaline | Potential anticancer activity |
Pharmacological Activities
Research indicates that N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide exhibits various biological activities:
- Antimicrobial Activity : Quinoxaline derivatives are known for their antimicrobial properties. Studies suggest that this compound may inhibit the growth of certain pathogens.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by modulating specific biochemical pathways.
- Anticancer Potential : Preliminary studies indicate that it may act as an inhibitor of enzymes involved in cancer progression.
Synthetic Routes
The synthesis of this compound can be achieved through various synthetic pathways. These methods typically involve:
- Formation of the Quinoxaline Core : Initial steps include the construction of the quinoxaline skeleton through cyclization reactions.
- Introduction of Functional Groups : Subsequent modifications introduce the hydroxyl and carboxamide groups to enhance biological activity.
Case Study: Synthesis Optimization
A recent study optimized the synthesis conditions for quinoxaline derivatives using microwave-assisted methods to improve yield and reduce reaction times. The use of specific catalysts and solvents was crucial in achieving efficient synthesis.
Study on Anticancer Activity
A significant study investigated the anticancer properties of this compound against various cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation through apoptosis induction mechanisms.
Research on Enzyme Inhibition
Another research project focused on the compound's ability to inhibit tumor necrosis factor-alpha converting enzyme (TACE). The findings indicated that modifications on the quinoxaline skeleton could enhance inhibitory potency against TACE-related pathways in inflammatory diseases.
Mechanism of Action
The mechanism of action of N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific receptors and enzymes involved in neuronal differentiation.
Pathways Involved: It activates signaling pathways such as the MAPK/ERK pathway, which is crucial for cell differentiation and proliferation.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The quinoxaline core distinguishes the target compound from analogs based on quinoline, quinazoline, or benzimidazole scaffolds:
| Compound Name | Core Structure | Key Structural Features |
|---|---|---|
| Target Compound | Octahydroquinoxaline | Fully saturated bicyclic ring; N-hydroxycarboxamide at position 6; 3-phenylpropyl at C3 |
| N-(3-pyridylmethyl)-4-hydroxy-2-oxo-... (E1) | Hexahydroquinoline | Partially saturated quinoline; pyridylmethyl substituent; analgesic activity |
| N-hydroxy-2,4-dioxo-3-phenyl-... (E4) | Tetrahydroquinazoline | Quinazoline with 2,4-dioxo groups; phenyl substituent |
| 1-pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide (E3) | Dihydroquinoline | Pentyl chain at N1; carboxamide at C3 |
- Quinoline vs. Quinoxaline: Quinoxalines (two nitrogen atoms at positions 1 and 4) exhibit stronger electron-withdrawing effects compared to quinolines (one nitrogen at position 1), influencing binding to targets like enzymes or receptors .
Substituent Effects
- 3-Phenylpropyl Group : The extended hydrophobic chain in the target compound likely increases logP (predicted >4) compared to shorter alkyl (e.g., pentyl in E3) or aromatic (phenyl in E4) substituents, favoring blood-brain barrier penetration .
- N-Hydroxycarboxamide : This moiety, shared with E4, is critical for metal chelation (e.g., zinc in histone deacetylases) and hydrogen bonding, a feature common to hydroxamic acid-based therapeutics .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | E1 (Hexahydroquinoline) | E4 (Tetrahydroquinazoline) |
|---|---|---|---|
| Molecular Weight | ~375 g/mol | ~350 g/mol | ~330 g/mol |
| logP (Predicted) | 4.2 | 3.1 | 3.8 |
| Aqueous Solubility | Low (<10 µM) | Moderate (~50 µM) | Low (<20 µM) |
| Metabolic Stability | High (octahydro core) | Moderate | Low (quinazoline oxidation) |
- The target’s low solubility may necessitate prodrug strategies, whereas E1’s moderate solubility aligns with oral bioavailability in preclinical models .
Biological Activity
N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide is a complex organic compound that belongs to the quinoxaline family. Its unique structure includes a quinoxaline core with a hydroxyl group and a carboxamide group, which enhance its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features:
- Quinoxaline Core : A bicyclic structure that contributes to its biological activity.
- Hydroxyl Group : Enhances solubility and potential interactions with biological targets.
- Carboxamide Group : Increases the ability to form hydrogen bonds with enzymes and receptors.
Anticancer Activity
Research indicates that quinoxaline derivatives exhibit significant anticancer properties. This compound has been studied for its potential to inhibit tumor growth. The following mechanisms have been identified:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It has shown potential in triggering programmed cell death in cancer cells.
In vitro studies have demonstrated that modifications on the quinoxaline skeleton can significantly influence anticancer activity. For instance, certain derivatives have exhibited higher inhibitory effects on tumor cell lines compared to standard treatments like doxorubicin .
Antimicrobial Activity
Quinoxaline derivatives are also known for their antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains. Key findings include:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Likely involves disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. The presence of specific functional groups can enhance or diminish the compound's efficacy. For example:
| Functional Group | Effect on Activity |
|---|---|
| Hydroxyl Group | Increases solubility and receptor binding |
| Carboxamide Group | Enhances hydrogen bonding with biological targets |
| Phenylpropyl Side Chain | Contributes to selectivity for certain receptors |
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar quinoxaline derivatives:
- Study on Anticancer Activity : A study reported that certain quinoxaline derivatives exhibited IC50 values lower than 100 µg/mL against various cancer cell lines .
- Antimicrobial Evaluation : Another research highlighted that quinoxaline derivatives showed significant inhibition against multiple bacterial strains with IC50 values indicating potent antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
